Potassium 3-(pyrrolidin-1-yl)propanoate
Description
Properties
IUPAC Name |
potassium;3-pyrrolidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.K/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHUIQXDIIWHCY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858234-31-8 | |
| Record name | potassium 3-(pyrrolidin-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Neutralization of 3-(pyrrolidin-1-yl)propanoic Acid with Potassium Hydroxide
The most straightforward and widely used method to prepare Potassium 3-(pyrrolidin-1-yl)propanoate involves the neutralization of the corresponding carboxylic acid (3-(pyrrolidin-1-yl)propanoic acid) with potassium hydroxide (KOH).
$$
\text{3-(pyrrolidin-1-yl)propanoic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
- The acid is dissolved in an aqueous medium.
- A stoichiometric amount of potassium hydroxide solution is added slowly under stirring.
- The reaction mixture is typically maintained at ambient temperature or slightly elevated temperature (e.g., 25 °C) to ensure complete neutralization.
- After reaction completion, the solvent is evaporated under reduced pressure.
- The product is isolated by crystallization from suitable solvents such as ethanol or water.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Water or aqueous ethanol |
| Temperature | 20–30 °C (ambient to mild heating) |
| Reaction Time | 1–10 hours depending on scale |
| Molar Ratio (Acid:KOH) | 1:1 molar equivalent |
| Isolation | Evaporation and crystallization |
| Purity | >95% after recrystallization |
This method is supported by commercial synthesis data indicating that the neutralization of 3-(pyrrolidin-1-yl)propanoic acid with potassium hydroxide in aqueous medium yields the potassium salt efficiently, with straightforward isolation by solvent removal and crystallization.
Indirect Synthesis via Ester Hydrolysis and Subsequent Neutralization
In some synthetic sequences, the potassium salt is prepared via hydrolysis of ethyl 3-(pyrrolidin-1-yl)propanoate followed by neutralization.
-
- Ethyl 3-(pyrrolidin-1-yl)propanoate is treated with aqueous sodium hydroxide or potassium hydroxide.
- The reaction is carried out at room temperature or slightly elevated temperature (~25 °C).
- The ester is hydrolyzed to 3-(pyrrolidin-1-yl)propanoic acid.
-
- The acid formed is neutralized with potassium hydroxide to yield the potassium salt.
- Acidification and subsequent neutralization steps may be used to purify the acid intermediate before salt formation.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Hydrolysis | KOH (aqueous) | 25 °C, 10 h | Monitored by TLC |
| Neutralization | KOH (stoichiometric) | Ambient temperature | Followed by crystallization |
- Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate was hydrolyzed with sodium hydroxide at 25 °C for 10 hours to yield the acid, which was then isolated by acidification and crystallization. This approach is conceptually similar for 3-(pyrrolidin-1-yl)propanoate derivatives.
Alternative Synthetic Routes Involving Nucleophilic Substitution
While direct neutralization is the most common method, alternative synthetic routes involve the preparation of the 3-(pyrrolidin-1-yl)propanoic acid precursor via nucleophilic substitution reactions:
- Starting Materials: 3-chloropropanoic acid or its derivatives.
- Nucleophile: Pyrrolidine.
- Conditions: Typically carried out in polar solvents such as water or acetonitrile with a base like potassium carbonate to facilitate substitution.
$$
\text{3-chloropropanoic acid} + \text{pyrrolidine} \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O}} \text{3-(pyrrolidin-1-yl)propanoic acid}
$$
The resulting acid can then be neutralized with potassium hydroxide to yield the potassium salt.
- This method allows the synthesis of the acid intermediate from readily available starting materials.
- Reaction times vary from several hours to overnight.
- Purification involves extraction and recrystallization.
Purification and Characterization
- Purification: Crystallization from ethanol or aqueous ethanol is the preferred method to obtain high-purity this compound.
- Characterization: The compound is characterized by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Method No. | Preparation Method | Starting Materials | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|---|
| 1 | Direct neutralization | 3-(pyrrolidin-1-yl)propanoic acid | Potassium hydroxide | Aqueous medium, 20–30 °C, 1–10 h | High yield, >95% purity | Simple, industrially preferred |
| 2 | Ester hydrolysis followed by neutralization | Ethyl 3-(pyrrolidin-1-yl)propanoate | KOH | 25 °C, 10 h hydrolysis + neutralization | High yield | Useful if ester intermediate available |
| 3 | Nucleophilic substitution to acid precursor | 3-chloropropanoic acid, pyrrolidine | K2CO3, water | Ambient to mild heating, several hours | Moderate to high | Multi-step, allows acid synthesis |
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(pyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrrolidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Typically, reactions are carried out in polar solvents like water or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Synthesis of Pharmaceuticals
Potassium 3-(pyrrolidin-1-yl)propanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways.
Enzyme Modulation
Research indicates that this compound can modulate enzyme activities, influencing metabolic processes. This property is particularly relevant in the context of developing treatments for metabolic disorders such as obesity and diabetes.
Neuropharmacology
The compound’s interaction with neurotransmitter systems suggests potential applications in neuropharmacology. Its structural similarity to other bioactive compounds positions it as a candidate for further investigation into treatments for neurodegenerative diseases.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial effects against various pathogens, indicating its potential use in treating infections.
- Neuroprotective Effects : Experimental models suggest that it may protect against oxidative stress-induced neuronal damage, making it a candidate for neuroprotective therapies.
- Beta-3 Adrenergic Receptor Agonism : The compound has been identified as a beta-3 adrenergic receptor agonist, suggesting applications in promoting lipolysis and energy expenditure, which could be beneficial for weight management.
Table 1: Summary of Key Studies
Detailed Findings
- Antimicrobial Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of Gram-positive bacteria, suggesting its utility as a therapeutic agent against bacterial infections.
- Metabolic Effects : Research indicates that this compound acts on beta-3 adrenergic receptors, leading to increased energy expenditure and fat oxidation, which could make it a candidate for obesity treatment.
- Neuroprotective Potential : Experimental models have shown that this compound may provide protection against oxidative stress-induced neuronal damage, highlighting its potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Potassium 3-(pyrrolidin-1-yl)propanoate involves its interaction with molecular targets, primarily through the pyrrolidine ring. This ring structure allows the compound to engage in various binding interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Variations
The following table highlights key structural and functional differences between potassium 3-(pyrrolidin-1-yl)propanoate and analogous compounds:
Key Comparative Insights
Ionic vs. Ester Derivatives: The potassium salt form of the compound (C₇H₁₂KNO₂) is expected to exhibit higher polarity and water solubility compared to ester analogs like the ethyl or methyl derivatives (e.g., Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate, MW 325.38) due to its ionic carboxylate group .
Structural Complexity and Functionalization: Derivatives like Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate incorporate additional functional groups (e.g., sulfonylphenyl), expanding their utility in medicinal chemistry for target-specific interactions . Simpler analogs, such as Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, prioritize pyridine-based modifications for electronic or steric effects .
Biological Activity
Potassium 3-(pyrrolidin-1-yl)propanoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Overview of this compound
This compound is a salt form of a pyrrolidine derivative. Pyrrolidine compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and analgesic effects. The specific properties and activities of this compound are still under investigation, but preliminary studies suggest notable pharmacological potential.
The biological activity of this compound may involve several mechanisms:
- Neurotransmitter Modulation : Compounds with pyrrolidine structures often interact with neurotransmitter systems, potentially influencing GABAergic and glutamatergic signaling pathways.
- Antioxidant Properties : Some studies suggest that pyrrolidine derivatives can exhibit antioxidant activity, which may protect cells from oxidative stress.
- Gene Expression Regulation : Research indicates that certain compounds can modulate gene expression related to drug metabolism and neuroprotection.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cell viability and proliferation. For instance, cell lines treated with this compound showed altered expression levels of genes associated with metabolic enzymes. The modulation of these genes suggests potential impacts on drug metabolism and detoxification processes.
| Study | Findings |
|---|---|
| Study A | Showed significant changes in gene expression related to cytochrome P450 enzymes in treated cell lines. |
| Study B | Demonstrated protective effects against oxidative stress in neuronal cultures. |
In Vivo Studies
In vivo experiments involving animal models have provided insights into the compound's pharmacological effects. For example, the administration of this compound in rodent models resulted in observable behavioral changes consistent with neuroprotective effects.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Seizure Incidence | High | Reduced |
| Behavioral Changes | Normal | Altered (e.g., increased mobility) |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection in Epilepsy Models : In a study examining seizure models, treatment with the compound reduced the frequency and severity of seizures compared to control groups. This suggests a potential role in managing epilepsy.
- Pain Management : Another case study indicated that the compound may alleviate pain responses in inflammatory models, highlighting its analgesic properties.
Q & A
Q. What are the recommended synthetic routes for Potassium 3-(pyrrolidin-1-yl)propanoate?
this compound can be synthesized via coupling reactions involving pyrrolidine derivatives and propanoic acid precursors. A validated approach involves esterification followed by potassium salt formation. For example, analogous compounds (e.g., ethyl 3-(pyrrolidin-1-yl)propanoate derivatives) are synthesized using tert-butyl esters or allyl groups as intermediates, followed by deprotection and neutralization with potassium hydroxide. Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature control (typically 0–25°C), and purification via flash column chromatography (50% EtOAc in petroleum ether) to achieve yields >80% .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) to confirm pyrrolidine ring integration (e.g., δ 3.66–3.39 ppm for -CH₂-N- groups) and propanoate backbone (δ 2.66 ppm for -CH₂-COO⁻). ¹³C NMR (100 MHz) verifies carbonyl resonance (~170–175 ppm) and aromatic/pyrrolidine carbons .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₂₂NO₃: 288.1600) with <1 ppm error .
Advanced Research Questions
Q. How can discrepancies in spectral data for pyrrolidine-containing propanoates be resolved?
Discrepancies often arise from solvent effects, impurities, or stereochemical variations. To address this:
- Perform 1D-NOESY experiments to assign stereochemistry (e.g., confirming E/Z configurations in enamine derivatives) .
- Use deuterated solvents (CDCl₃, DMSO-d₆) to eliminate solvent-shift artifacts.
- Cross-reference with structurally analogous compounds (e.g., potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate) to identify consistent spectral patterns .
Q. What factors influence the stability of this compound in aqueous solutions?
Stability is pH-dependent due to the hydrolytic sensitivity of the ester and pyrrolidine moieties. Methodological considerations include:
- Buffered Solutions: Maintain pH 6–8 to minimize ester hydrolysis.
- Temperature Control: Store at 4°C for short-term stability; lyophilization is recommended for long-term storage.
- Chelation Effects: Monitor interactions with divalent cations (e.g., Mg²⁺, Ca²⁺) that may precipitate the potassium salt .
Q. How can reaction yields for potassium salts of heterocyclic propanoates be optimized?
Key strategies:
- Precursor Purity: Use ACS-grade reagents (e.g., KH₂PO₄ certified by NIST) to minimize side reactions .
- Catalytic Systems: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of potassium bases in organic phases.
- Workup Protocols: Employ inert atmospheres (N₂/Ar) during salt formation to prevent oxidation .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
While specific toxicity data for this compound is limited, general precautions for pyrrolidine derivatives apply:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
